molecular formula C11H9NO2 B595340 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde CAS No. 1374652-32-0

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Cat. No. B595340
CAS RN: 1374652-32-0
M. Wt: 187.198
InChI Key: SZEGSYIFMVOGTN-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.198 .


Molecular Structure Analysis

The molecular structure of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is based on its molecular formula, C11H9NO2 . For a detailed structural analysis, it would be necessary to refer to spectral data or crystallographic studies, which are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, such as its melting point, boiling point, and density, are not provided in the search results . For a comprehensive analysis of these properties, it would be necessary to refer to detailed material safety data sheets or experimental studies.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The quinoline scaffold, to which 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde belongs, is a prominent structure in medicinal chemistry. It serves as a core for synthesizing compounds with various biological activities. This compound can be used to create analogs that may act as potential therapeutic agents .

Synthesis of Biologically Active Quinoline Analogues

Recent advances in synthetic organic chemistry have highlighted the importance of quinoline derivatives. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde can be functionalized to produce biologically active quinoline analogues, which are crucial in the development of new pharmaceuticals .

Anticancer Activity

Quinoline derivatives have been identified as having significant anticancer properties. The structural modification of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde could lead to the discovery of novel anticancer agents, contributing to the ongoing research in cancer therapy .

Synthesis of Pyrrolo[2,1-a]isoquinolines

This compound can be utilized in multicomponent reactions to synthesize Pyrrolo[2,1-a]isoquinolines, which are structural elements of natural products with notable biological activities, including anticancer potential .

Development of Lead Compounds

As a versatile heterocyclic compound, 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde can be used to develop lead compounds for drug discovery. Its structural flexibility allows for the creation of a wide array of derivatives with potential pharmacological activities .

Green Chemistry Applications

The synthesis and functionalization of quinoline derivatives, including 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, can be achieved using green chemistry protocols. This approach minimizes the environmental impact and aligns with sustainable chemistry practices .

Safety And Hazards

The safety data sheet for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde suggests that any clothing contaminated by the product should be immediately removed and that individuals should move out of the dangerous area . For a comprehensive understanding of its hazards, it would be necessary to refer to its complete safety data sheet.

properties

IUPAC Name

2-methyl-1-oxoisoquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-5-4-9-3-2-8(7-13)6-10(9)11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEGSYIFMVOGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195781
Record name 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

CAS RN

1374652-32-0
Record name 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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